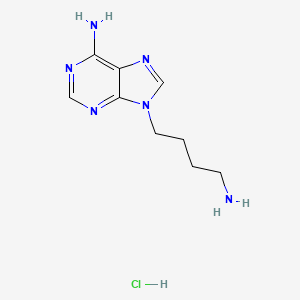

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride

Description

Overview of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride

This compound represents a sophisticated synthetic purine derivative characterized by its unique structural modifications that distinguish it from naturally occurring purine bases. The compound consists of a fundamental purine ring system, comprising a fused six-membered pyrimidine ring and five-membered imidazole ring, with specific substitutions that confer distinct chemical and physical properties. The molecular structure features an amino group at the 6-position of the purine ring and a 4-aminobutyl chain attached to the 9-position nitrogen atom, with the entire structure existing as a hydrochloride salt form for enhanced stability and solubility characteristics.

The chemical identity of this compound is established through its molecular formula C₉H₁₅ClN₆ and molecular weight of 242.71 grams per mole, representing the hydrochloride salt form. The parent compound, without the hydrochloride component, maintains the molecular formula C₉H₁₄N₆ with a corresponding molecular weight of 206.25 grams per mole. This structural configuration places the compound within the broader category of modified purines, specifically those featuring alkylamine substitutions that potentially alter the compound's biochemical interactions and research applications.

The compound's unique structural features arise from the strategic placement of functional groups that maintain the essential purine framework while introducing novel chemical properties. The 4-aminobutyl substituent at the 9-position creates an extended alkyl chain terminated with a primary amino group, potentially enabling diverse chemical interactions and molecular recognition processes. Simultaneously, the retention of the 6-amino group preserves certain characteristics reminiscent of adenine, one of the fundamental purine bases found in nucleic acids.

Historical context of purine research

The historical development of purine research traces its origins to the late eighteenth century, establishing a foundation upon which modern purine derivatives like this compound have been developed. The pioneering work in purine chemistry began with the isolation of uric acid from urinary calculi in 1776 by Carl Wilhelm Scheele, marking the first identification of a purine derivative in scientific literature. This initial discovery launched a systematic investigation into nitrogen-containing heterocyclic compounds that would eventually encompass the entire purine family.

The systematic study of purines advanced significantly through the work of Emil Fischer, who coined the term "purine" derived from the Latin "pure urine" in 1884. Fischer's contributions proved instrumental in establishing the structural foundations of purine chemistry, culminating in his successful synthesis of purine itself in 1898. His methodical approach involved converting uric acid through a series of chemical transformations, including treatment with phosphorus pentachloride to produce 2,6,8-trichloropurine, followed by reduction processes using hydroiodic acid and phosphonium iodide, and ultimately zinc dust reduction to yield the parent purine structure.

The identification of purine bases as fundamental components of nucleic acids emerged through the collaborative efforts of multiple researchers in the late nineteenth century. Albrecht Kossel's work in 1881 proved particularly significant, as he identified nuclein as a nucleic acid and provided the chemical nomenclature for deoxyribonucleic acid. Kossel's research also led to the isolation of the five nucleotide bases that constitute the building blocks of deoxyribonucleic acid and ribonucleic acid: adenine, cytosine, guanine, thymine, and uracil. Among these, adenine and guanine were recognized as purine derivatives, establishing the critical role of purine chemistry in biological systems.

The twentieth century witnessed an explosion of purine research, driven by recognition of these compounds' central role in cellular metabolism and genetic processes. The establishment of formal purine research communities began with the Italian Purine Club in 1991, founded by Flaminio Cattabeni, Maria Abbracchio, and Lina Puglisi. This initiative catalyzed the formation of international collaborative networks, leading to the establishment of national purine clubs across multiple countries and the organization of biennial international conferences dedicated to purine research. The creation of specialized journals, including Purinergic Signalling in 2004, further formalized the field and provided dedicated platforms for publishing purine-related research.

Classification within nucleobase derivatives

This compound occupies a specific position within the hierarchical classification system of nucleobase derivatives, representing a modified purine with distinct structural characteristics that differentiate it from naturally occurring nucleobases. The compound falls under the broad category of purines, which are distinguished from pyrimidines by their fused-ring skeletal structure derived from the parent purine molecule. This classification system recognizes purines as one of two major classes of nitrogenous bases, with adenine and guanine serving as the primary purine bases found in nucleic acids.

Within the purine classification framework, the compound represents a synthetic derivative featuring modifications at two critical positions: the 6-position and the 9-position of the purine ring system. The presence of an amino group at the 6-position aligns this compound with the 6-aminopurine subfamily, which includes adenine as its most prominent natural representative. This structural similarity suggests potential biochemical relevance, as 6-aminopurines play fundamental roles in cellular processes including nucleic acid synthesis, energy metabolism, and signal transduction pathways.

The 9-position substitution with a 4-aminobutyl chain places this compound within the category of 9-substituted purines, a class of derivatives that have garnered significant attention in medicinal chemistry and biochemical research. The 9-position of the purine ring system typically serves as the attachment point for ribose or deoxyribose sugars in naturally occurring nucleosides, making 9-substituted purines particularly relevant for studying nucleoside analogs and their biological activities. The specific 4-aminobutyl substitution creates a unique structural motif that extends the molecular framework while maintaining a terminal amino group capable of participating in hydrogen bonding and electrostatic interactions.

The hydrochloride salt form of the compound represents an additional level of chemical modification designed to enhance pharmaceutical and research applications. Salt formation with hydrochloric acid typically improves water solubility, chemical stability, and crystalline properties compared to the free base form. This modification places the compound within the subset of purine hydrochloride salts, which are commonly employed in research settings where enhanced solubility and standardized handling properties are required.

Significance in chemical and biochemical research

The research significance of this compound stems from its unique position as a structurally modified purine that bridges fundamental purine chemistry with specialized research applications. The compound's dual amino group functionality creates opportunities for diverse chemical interactions, making it valuable for investigating structure-activity relationships in purine-based systems. The strategic placement of the 4-aminobutyl chain at the 9-position provides researchers with a molecular tool for probing the spatial requirements and binding characteristics of purine-recognition systems.

In the context of nucleoside analog research, this compound represents an important structural variant that maintains key recognition elements while introducing novel chemical properties. The retention of the 6-amino group preserves the hydrogen bonding potential characteristic of adenine, while the extended alkyl chain at the 9-position creates opportunities for additional intermolecular interactions. This combination of features makes the compound particularly valuable for studying the substrate specificity of enzymes involved in purine metabolism and nucleoside processing pathways.

The compound's research applications extend to the investigation of purinergic signaling pathways, where modified purines serve as molecular probes for understanding receptor selectivity and binding mechanisms. The structural modifications present in this compound provide researchers with tools for dissecting the molecular basis of purine recognition by various biological systems, including enzymes, transporters, and receptor proteins involved in cellular signaling processes.

From a synthetic chemistry perspective, the compound demonstrates the feasibility of introducing complex substitution patterns onto the purine ring system while maintaining chemical stability and handling properties suitable for research applications. The successful preparation and characterization of this compound contributes to the broader understanding of purine chemistry and provides methodological insights for developing related compounds with tailored properties for specific research objectives.

Nomenclature and identification systems

The systematic nomenclature and identification of this compound follows established chemical naming conventions while incorporating multiple identification systems to ensure unambiguous compound specification across different research contexts. The primary chemical name reflects the International Union of Pure and Applied Chemistry nomenclature system, systematically describing the structural features of the molecule through positional descriptors and functional group identifications.

| Identification System | Identifier | Description |

|---|---|---|

| Chemical Abstracts Service Number | 1135445-68-9 | Unique registry number for hydrochloride salt |

| Molecular Data Laboratory Number | MFCD28126168 | Chemical database identifier |

| PubChem Compound Identifier | 86262614 | Public chemical database entry |

| Parent Compound CAS Number | 182627-49-2 | Registry number for free base form |

| Parent Compound PubChem CID | 19966410 | Database identifier for free base |

The Simplified Molecular Input Line Entry System representation provides a standardized method for encoding the molecular structure in a text-based format: NC1=C2N=CN(CCCCN)C2=NC=N1.[H]Cl. This notation system enables computational processing and database searching while capturing the essential connectivity and stereochemical information of the molecule. The representation clearly indicates the purine ring system (C2=NC=N1 portion), the 6-amino substitution (NC1=C2), the 9-position substitution (N(CCCCN)), and the hydrochloride salt formation ([H]Cl).

The International Chemical Identifier system provides additional layers of molecular specification through standardized algorithms that generate unique identifiers independent of the specific nomenclature used. For the parent compound without the hydrochloride, the International Chemical Identifier string reads: InChI=1S/C9H14N6.ClH/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15;/h5-6H,1-4,10H2,(H2,11,12,13);1H. This systematic representation enables unambiguous identification across different chemical databases and software systems.

The molecular weight specifications distinguish between the free base form (206.25 grams per mole) and the hydrochloride salt form (242.71 grams per mole), reflecting the addition of hydrochloric acid to form the salt. This distinction proves crucial for accurate stoichiometric calculations and experimental design, as researchers must account for the presence of the hydrochloride component when determining molar quantities for chemical reactions or biological assays.

Alternative systematic names documented in chemical databases include "9-(4-aminobutyl)purin-6-amine;hydrochloride" and related variants that emphasize different aspects of the molecular structure. These alternative nomenclatures provide flexibility for literature searching and cross-referencing while maintaining chemical accuracy and specificity in compound identification across diverse research applications.

Properties

IUPAC Name |

9-(4-aminobutyl)purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6.ClH/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15;/h5-6H,1-4,10H2,(H2,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDINQPPUAIXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Purine Core

The purine ring system, a fusion of pyrimidine and imidazole rings, can be synthesized by cyclization reactions starting from appropriately substituted precursors. One common approach involves:

- Starting from substituted imidazoles or pyrimidines, such as 5-amino-4-cyanoimidazoles

- Conversion of these intermediates into ethoxyimidates by reaction with triethyl orthoformate and acetic anhydride under heating (60-80°C)

- Cyclization in the presence of ammonia to yield 9-substituted purines

This method has been demonstrated in the synthesis of 9-phenyl-9H-purin-6-amines, which are structurally related purine derivatives, indicating its applicability for purine core construction.

Introduction of the 4-Aminobutyl Side Chain

The key step for the preparation of 9-(4-aminobutyl)-9H-purin-6-amine involves the alkylation of the purine nitrogen at the N9 position with a 4-aminobutyl moiety. This is typically achieved through nucleophilic substitution reactions:

- The purine base is reacted with a suitable 4-aminobutyl halide (e.g., 4-aminobutyl chloride or bromide)

- The reaction is carried out in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- A base such as cesium carbonate (Cs₂CO₃) or sodium hydroxide (NaOH) is used to deprotonate the N9 nitrogen, enhancing nucleophilicity

- Reaction temperatures are controlled between 50-80°C to optimize yield and minimize side reactions

This nucleophilic substitution installs the 4-aminobutyl side chain onto the purine core.

Formation of Hydrochloride Salt

To enhance the solubility and stability of the final compound, the free base is converted into its hydrochloride salt by:

- Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or methanol)

- Precipitation and isolation of the hydrochloride salt by filtration and drying

This step is crucial for obtaining a stable, crystalline compound suitable for biological applications.

Reaction Conditions and Parameters Influencing Yield

| Step | Reagents/Conditions | Critical Parameters | Yield Impact |

|---|---|---|---|

| Purine core synthesis | Triethyl orthoformate, Acetic anhydride, NH₃ | Temperature 60-80°C, Argon atmosphere | High purity cyclization improves yield |

| N9 alkylation with aminobutyl halide | 4-aminobutyl halide, DMF/THF, base (Cs₂CO₃) | Temperature 50-80°C, anhydrous conditions | Proper base and temp maximize substitution efficiency |

| Hydrochloride salt formation | HCl in ethanol/methanol | Controlled acid addition, solvent choice | Complete salt formation enhances stability |

Analytical Characterization Post-Synthesis

To confirm the purity and structural integrity of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride, the following methods are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity ≥ 98% using reversed-phase C18 column, UV detection at 254 nm |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Characteristic peaks for aminobutyl chain (δ 1.5–2.0 ppm) and purine protons (δ 8.1–8.3 ppm) |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ at m/z ~296 (free base), ~332 (hydrochloride salt) |

These analytical methods ensure the compound meets the required standards for research and pharmaceutical use.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Typical Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Purine core synthesis | Cyclization of substituted imidazole intermediates | Triethyl orthoformate, Ac₂O, NH₃, 60-80°C | 80-90 | Requires inert atmosphere |

| N9 Alkylation | Nucleophilic substitution with 4-aminobutyl halide | 4-aminobutyl chloride/bromide, DMF, Cs₂CO₃, 50-80°C | 70-85 | Anhydrous conditions critical |

| Hydrochloride salt formation | Acid-base reaction to form stable salt | HCl in ethanol/methanol | >95 | Improves solubility and stability |

Chemical Reactions Analysis

Types of Reactions

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or specific temperature and pressure settings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

One of the primary applications of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is its potential as an anticancer agent. Its structural similarity to adenine allows it to interfere with nucleotide metabolism, which is crucial for cancer cell proliferation. Research indicates that this compound may inhibit topoisomerase II, an enzyme essential for DNA replication and transcription, thereby presenting a mechanism for cancer therapy .

Inhibition of Enzymes

The compound exhibits significant biological activity as an inhibitor of enzymes involved in nucleic acid metabolism. It has been shown to bind to various biological targets, including those linked to cancer progression. Its interactions suggest potential therapeutic applications not only in oncology but also in other fields requiring modulation of nucleic acid processes .

Molecular Biology Research

Binding Studies

Recent studies have demonstrated that this compound can bind effectively to proteins involved in cellular processes. For instance, it has been identified as a dual inhibitor for NUDT5 and NUDT14, which are critical in regulating ADP-ribosylation—a post-translational modification involved in DNA repair and cellular signaling . The ability to crystallize this compound with NUDT14 has provided insights into its binding mode, further supporting its potential as a chemical probe in biological research .

Histone Deacetylase Inhibition

There is ongoing research into the use of purine derivatives, including this compound, as inhibitors of histone deacetylases (HDACs). HDACs play a significant role in gene expression regulation and are implicated in cancer. Compounds with purine scaffolds have been synthesized and evaluated for their HDAC inhibitory activities, showing promise in enhancing anticancer effects through epigenetic modulation .

Structural Analogues and Derivatives

The study of structural analogues of this compound has revealed compounds with varying biological activities. For example:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 9-(3-Aminopropyl)-9H-purin-6-amine dihydrochloride | High | Different binding affinities due to side chain length |

| 9-(2-Aminoethyl)-9H-purin-6-amine hydrochloride | Moderate | Used as a template for polymer synthesis |

| 8-Bromo-2,6-dichloro-9-(tetrahydro-pyran-2-yl)-9H-purine | Moderate | Halogen substitutions affecting reactivity |

These analogues highlight the unique attributes of this compound, particularly its specific side chain configuration that influences its pharmacological profile .

Mechanism of Action

The mechanism of action of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical processes, including enzyme activity and receptor binding. Its effects are mediated through its ability to interact with specific proteins and other biomolecules, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Flexibility vs. Rigidity: The 4-aminobutyl chain in the target compound offers flexibility, which may facilitate binding to dynamic enzyme pockets.

Electronic Effects : Chlorine or fluorine substituents () introduce electron-withdrawing effects, altering electronic density and reactivity. For example, 6-chloro derivatives () are common intermediates for further functionalization .

Biological Activity : Halogenated aryl derivatives () exhibit antifungal properties, while allyl or pyridinyl groups () are explored in kinase or receptor-targeted therapies .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than neutral analogs.

- Lipophilicity : Aryl and halogenated groups () increase logP values, enhancing membrane permeability but reducing solubility .

- Stability : Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability by reducing oxidative degradation .

Biological Activity

9-(4-Aminobutyl)-9H-purin-6-amine hydrochloride, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its structural similarity to adenine, which allows it to interact with various biological targets, including enzymes involved in nucleic acid metabolism. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a purine core with an amino butyl side chain at the 9 position. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies.

The primary mechanism of action for this compound involves its ability to inhibit key enzymes in nucleic acid metabolism. Notably, it has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can disrupt cellular processes, potentially leading to apoptosis in cancer cells.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes:

| Enzyme | IC50 (μM) | Comments |

|---|---|---|

| Topoisomerase II | 0.5 | Critical for DNA replication |

| NUDT5 | 0.25 | Involved in ADP-ribose metabolism |

| NUDT14 | 0.4 | Hydrolyzes free ADP-ribose |

These interactions underscore its potential as a therapeutic agent in oncology.

Case Studies

- Cancer Therapy : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines (e.g., breast and colorectal cancers) when administered in vitro. The compound induced apoptosis through the activation of caspase pathways.

- ADP-Ribosylation Studies : In experiments using human osteosarcoma U2OS cells, treatment with this compound led to increased levels of ADP-ribosylation, indicating its role in modulating cellular signaling pathways associated with stress responses.

Pharmacological Applications

The potential therapeutic applications of this compound include:

- Anticancer Agent : Due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells.

- Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties by interfering with viral replication mechanisms.

- Research Tool : It is used as a chemical probe in studies investigating protein-protein interactions and cellular signaling pathways.

Q & A

Q. What are the common synthetic routes for preparing 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce substituents at the purine core. For example, substituted purines can be synthesized by reacting 6-chloropurine derivatives with boronic acids under reflux conditions using a Pd(Ph₃)₄ catalyst and K₂CO₃ as a base. Post-synthetic modifications, such as alkylation at the N9 position with 4-aminobutyl groups, are performed using nucleophilic substitution reactions. The final product is isolated via column chromatography (e.g., EtOAc/hexane gradients) and characterized for purity (≥98% by HPLC) .

Q. What analytical methods are used to confirm the structure and purity of this compound?

A combination of techniques is employed:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and molecular integrity.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (e.g., ≥98% by reverse-phase HPLC).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.

- Thin-Layer Chromatography (TLC): Used during synthesis for rapid monitoring (e.g., Rf values in methanol/dichloromethane/aqueous ammonia systems) .

Q. How is the aminobutyl side chain quantified in the final compound?

Spectrophotometric methods, such as diazotization and coupling with agents like N-(1-naphthyl)ethylenediamine, are used to quantify primary amines. Alternatively, derivatization with ninhydrin or fluorescamine followed by UV-Vis or fluorescence detection provides precise measurements .

Advanced Research Questions

Q. How can the substituents on the purine core be optimized for specific biological targets (e.g., kinase inhibition)?

Structure-Activity Relationship (SAR) studies are critical. For example:

- Molecular Docking: Computational modeling predicts interactions between the aminobutyl group and target binding pockets (e.g., ATP-binding sites in kinases).

- Bioisosteric Replacements: Substituting the aminobutyl chain with structurally similar groups (e.g., piperidinylmethyl or benzyl) alters hydrophobicity and hydrogen-bonding capacity, as seen in antitumor purine derivatives .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in experimental conditions:

- Assay Specificity: Validate activity across multiple assays (e.g., enzyme inhibition vs. cell-based cytotoxicity).

- Salt Form Differences: Biological activity may vary between freebase and hydrochloride forms due to solubility differences.

- Structural Confirmation: Re-examine compound identity using X-ray crystallography or 2D-NMR to rule out regioisomeric impurities .

Q. What methodologies are used to study the stability and degradation pathways of this compound?

- Forced Degradation Studies: Expose the compound to heat, light, and acidic/basic conditions, then monitor degradation products via LC-MS.

- Accelerated Stability Testing: Store samples at elevated temperatures (40–60°C) and analyze potency over time using validated HPLC methods.

- Mass Balance Analysis: Correlate degradation products with loss of parent compound to identify primary degradation pathways .

Q. How does the protonation state of the aminobutyl group influence receptor binding?

The primary amine (pKa ~9–10) is protonated at physiological pH, enhancing solubility and enabling ionic interactions with negatively charged residues (e.g., aspartate/glutamate in receptors). Adjusting the chain length (e.g., butyl vs. pentyl) modulates spatial orientation in binding pockets. Comparative studies with methylated or acetylated analogs can isolate electrostatic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.